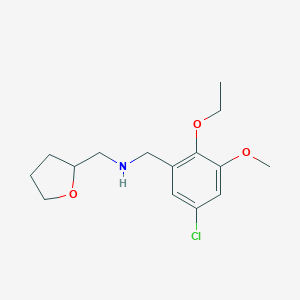
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as CEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEM is a member of the benzylamine family of compounds and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is complex and not fully understood. However, it is believed that N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine acts as a modulator of GPCR signaling pathways. Specifically, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to selectively bind to certain GPCRs, leading to changes in downstream signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GPCR modulator, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have anti-inflammatory and anti-cancer properties. Specifically, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study specific signaling pathways and cellular processes in a more targeted manner. However, there are also limitations to using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments. For example, the synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the effects of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine on different cell types and tissues may vary, making it important to carefully consider the experimental conditions and controls when using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in research.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of new synthetic methods for producing N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential therapeutic applications of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, including its effects on different GPCRs and downstream signaling pathways. By continuing to explore the potential applications of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in scientific research, we may be able to gain new insights into the function of GPCRs and develop new therapeutic strategies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis include 5-chloro-2-ethoxy-3-methoxybenzaldehyde and tetrahydrofuran. These compounds are reacted with an amine catalyst to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of proteins that play a critical role in cell signaling and have been implicated in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to bind selectively to certain GPCRs, making it a valuable tool for studying their function and potential therapeutic targets.
Propriétés
Nom du produit |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Formule moléculaire |
C15H22ClNO3 |
Poids moléculaire |
299.79 g/mol |
Nom IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H22ClNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |
Clé InChI |
DIQFSTTUSXLNCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)




![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)